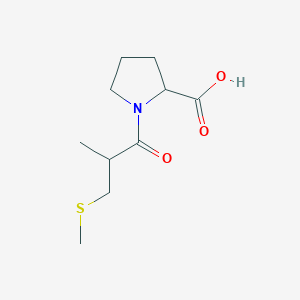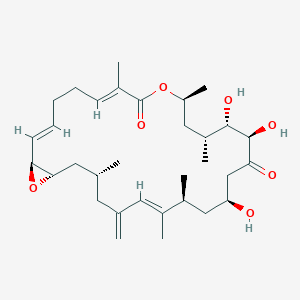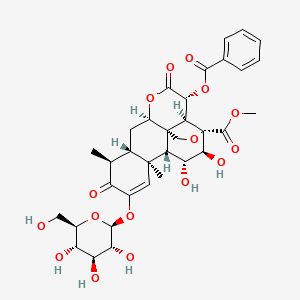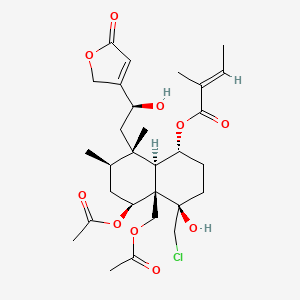
L-Proline, 1-(2-methyl-3-(methylthio)-1-oxopropyl)-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methyl-3-methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid is a N-acyl-amino acid.
Applications De Recherche Scientifique
Plant Stress Resistance and Proline Role
Proline accumulation in plants is a well-documented response to abiotic stress conditions such as drought, salinity, and extreme temperatures. This amino acid plays crucial roles in osmotic adjustment, maintaining enzyme and membrane integrity, and protecting plants against stress-induced damages. Research suggests that exogenous application of proline can significantly enhance plant growth and yield under stressful conditions, highlighting its potential in agricultural biotechnology for developing stress-resistant crop varieties (Ashraf & Foolad, 2007).
Proline in Neurological and Metabolic Functions
Proline has been identified to play essential roles in the brain's metabolic functions and in mitigating neurological disorders. Elevated levels of proline are associated with neuroprotective effects, suggesting its involvement in counteracting neurological damages and improving cognitive functions. This makes proline and its derivatives promising candidates for developing therapies aimed at neurological conditions like Alzheimer's and Parkinson's disease (Wyse & Netto, 2011).
Proline-containing Peptides in Biological Processes
Proline-rich peptides, such as those derived from collagen degradation, exhibit significant biological activity, influencing processes like inflammation, wound healing, and even neuroprotection. The versatility of proline-containing peptides opens avenues for therapeutic applications in treating inflammatory diseases, enhancing wound recovery, and possibly offering neuroprotective benefits (Misiura & Miltyk, 2019).
Proline and Environmental Stress Adaptation in Plants
The synthesis and metabolism of proline are intricately linked to plant defense mechanisms against environmental stresses and pathogens. Research indicates that proline metabolism is closely regulated during pathogen infection and abiotic stress, playing a significant role in plant defense through mechanisms involving reactive oxygen species (ROS) and programmed cell death (Qamar, Mysore, & Senthil-Kumar, 2015).
Proline in Collagen Metabolism and Tissue Repair
Proline is a fundamental component of collagen, and its availability directly influences collagen biosynthesis. The metabolism of proline, particularly its synthesis and degradation, plays a critical role in maintaining collagen homeostasis, which is pivotal for tissue repair and the overall integrity of the extracellular matrix. This highlights the importance of proline in dermatology and regenerative medicine (Karna et al., 2019).
Propriétés
Formule moléculaire |
C10H17NO3S |
|---|---|
Poids moléculaire |
231.31 g/mol |
Nom IUPAC |
1-(2-methyl-3-methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO3S/c1-7(6-15-2)9(12)11-5-3-4-8(11)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14) |
Clé InChI |
QIAJJGXZCRBHQT-UHFFFAOYSA-N |
SMILES |
CC(CSC)C(=O)N1CCCC1C(=O)O |
SMILES canonique |
CC(CSC)C(=O)N1CCCC1C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2R,13bS)-2-methoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline-11,12-diol](/img/structure/B1259899.png)




![(8S,9R,10S,13S,14S)-17-ethynyl-9,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1259909.png)
![ethyl (2E)-3-oxo-7-phenyl-5-thiophen-2-yl-2-[(3,4,5-trimethoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1259910.png)



